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Abstract
Vulolisib is a potent and selective small molecule inhibitor of the phosphatidylinositol 3-kinase

alpha (PI3Kα) enzyme, a critical component of the PI3K/AKT/mTOR signaling pathway.[1][2]

Dysregulation of this pathway is a frequent event in a variety of human cancers, making it a

prime target for therapeutic intervention. Vulolisib has demonstrated significant anti-

proliferative activity in cancer cell lines harboring PIK3CA mutations and efficacy in in vivo

tumor models. This technical guide provides a comprehensive overview of the discovery,

chemical structure, and biological activity of Vulolisib, including detailed experimental

protocols for its characterization and a summary of its quantitative bioactivity.

Discovery and Chemical Structure
Vulolisib was identified as a potent PI3Kα-selective inhibitor through research aimed at

developing novel antineoplastic agents.[2] Its chemical structure was disclosed in the World

Health Organization's proposed International Nonproprietary Name (INN) list 127 on July 21,

2022, and is detailed in patent WO2021104146A1.[2]

Chemical Name: (2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-

dihydroimidazo[1,2-d][1][3]benzoxazepin-9-yl]amino]propanamide

Table 1: Chemical and Physical Properties of Vulolisib
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Property Value

Molecular Formula C₁₈H₁₉F₂N₅O₃S

Molecular Weight 423.44 g/mol

Monoisotopic Mass 423.1177 g/mol

CAS Number 2390105-79-8

IUPAC Name

(2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-

thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1]

[3]benzoxazepin-9-yl]amino]propanamide

SMILES

C--INVALID-LINK--

Nc1ccc2c(c1)OCCn1cc(nc21)-

n1c(=O)sc[C@H]1C(F)F

InChI Key KEEKMOIRJUWKNK-CABZTGNLSA-N

Mechanism of Action: Targeting the PI3K/AKT/mTOR
Pathway
Vulolisib exerts its anti-cancer effects by selectively inhibiting the p110α catalytic subunit of

PI3K.[2] This kinase is a central node in the PI3K/AKT/mTOR signaling cascade, which

regulates a multitude of cellular processes including cell growth, proliferation, survival, and

metabolism. In many cancers, activating mutations in the PIK3CA gene, which encodes the

p110α subunit, lead to constitutive activation of this pathway, driving tumorigenesis.

By inhibiting PI3Kα, Vulolisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate

(PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment

and activation of downstream effectors such as AKT and S6 Kinase (S6K), ultimately leading to

the suppression of tumor cell growth and proliferation.
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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Vulolisib.
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Quantitative Bioactivity
Vulolisib has demonstrated high potency and selectivity for PI3Kα in biochemical assays and

potent anti-proliferative activity in various cancer cell lines, particularly those with PIK3CA

mutations.

Table 2: In Vitro Inhibitory Activity of Vulolisib against PI3K Isoforms

PI3K Isoform IC₅₀ (nM)

PI3Kα 0.2[1][4]

PI3Kβ 168[1][4]

PI3Kγ 90[1][4]

PI3Kδ 49[1][4]

Table 3: Anti-proliferative Activity of Vulolisib in Cancer Cell Lines

Cell Line Cancer Type PIK3CA Mutation IC₅₀ (nM)

HCC1954 Breast Cancer H1047R 21[1]

HGC-27 Gastric Cancer E542K 60[1]

MKN1 Gastric Cancer E545K 40[1]

In Vivo Efficacy
In preclinical animal models, Vulolisib has shown significant anti-tumor activity and favorable

pharmacokinetic properties.

Table 4: In Vivo Efficacy and Pharmacokinetics of Vulolisib
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Parameter Value and Conditions

Tumor Growth Inhibition (TGI) 132% (10 mg/kg, p.o., daily for 19 days)[1]

Pharmacokinetics
Favorable profile observed with a single 5 mg/kg

oral dose in male Balb/c mice[1]

Tolerance

Better tolerance and exposure compared to

Inavolisib at doses of 10, 30, and 60 mg/kg (i.g.,

daily for 7 days)[1]

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the

characterization of Vulolisib.

Synthesis of Vulolisib
A detailed experimental procedure for the synthesis of Vulolisib can be found in patent

WO2021104146A1. The synthesis is a multi-step process involving the construction of the core

imidazo[1,2-d][1][3]benzoxazepine scaffold followed by coupling with the chiral thiazolidinone

and aminopropanamide side chains. Researchers should refer to the "Examples" section of the

patent document for a step-by-step description of the synthesis, including reagents, reaction

conditions, and purification methods.

PI3Kα Kinase Assay (Homogeneous Time-Resolved
Fluorescence - HTRF)
This assay quantitatively measures the activity of PI3Kα and the inhibitory effect of compounds

like Vulolisib.

Principle: The assay is based on the detection of PIP3, the product of the PI3Kα-catalyzed

phosphorylation of PIP2. A GST-tagged PIP3-binding protein (e.g., GRP1-PH domain) and a

biotinylated PIP3 tracer are used in conjunction with a Europium cryptate-labeled anti-GST

antibody and Streptavidin-XL665. In the absence of PIP3 produced by the kinase reaction, the

binding of the tracer to the GST-protein brings the Europium and XL665 into close proximity,
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resulting in a high HTRF signal. PIP3 produced by the kinase reaction competes with the

tracer, leading to a decrease in the HTRF signal.

Protocol:

Reagent Preparation:

Prepare a 1x kinase reaction buffer.

Dilute PI3Kα enzyme to the desired concentration in the reaction buffer.

Prepare a solution of PIP2 substrate in the reaction buffer.

Prepare a serial dilution of Vulolisib in DMSO.

Prepare the detection reagents (Europium anti-GST and Streptavidin-XL665) in the

detection buffer.

Kinase Reaction:

In a 384-well plate, add a small volume of the diluted Vulolisib or DMSO (for control).

Add the PI3Kα enzyme solution to each well.

Initiate the reaction by adding the PIP2 substrate and ATP solution.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection:

Stop the kinase reaction by adding EDTA.

Add the premixed detection reagents to each well.

Incubate the plate at room temperature for 1-2 hours to allow for signal development.

Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665

nm and 620 nm.
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Data Analysis:

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

Plot the HTRF ratio against the logarithm of the Vulolisib concentration.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
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Figure 2: Experimental workflow for the PI3Kα HTRF kinase assay.
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Cell Proliferation Assay (MTT or SRB Assay)
This assay measures the effect of Vulolisib on the proliferation of cancer cell lines.

Principle:

MTT Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The

amount of formazan is proportional to the number of viable cells.

SRB Assay: Sulforhodamine B (SRB) is a dye that binds to basic amino acids in cellular

proteins. The amount of bound dye is proportional to the total protein mass, which correlates

with cell number.

Protocol (MTT Assay):

Cell Seeding:

Harvest and count cells from a logarithmic growth phase culture.

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and

allow them to adhere overnight.

Compound Treatment:

Prepare a serial dilution of Vulolisib in the cell culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of Vulolisib. Include a vehicle control (DMSO).

Incubate the plate for a specified period (e.g., 72 hours).

MTT Addition and Incubation:

Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate

is visible.

Formazan Solubilization and Absorbance Reading:
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Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to

dissolve the formazan crystals.

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Plot the percentage of viability against the logarithm of the Vulolisib concentration.

Determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of PI3K Pathway Modulation
This technique is used to assess the effect of Vulolisib on the phosphorylation status of key

downstream proteins in the PI3K pathway, such as AKT and S6K.

Protocol:

Cell Lysis:

Treat cancer cells with Vulolisib at various concentrations for a specific duration.

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing

protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a protein assay (e.g., BCA

assay).

SDS-PAGE and Protein Transfer:

Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide

gel electrophoresis (SDS-PAGE).

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

Immunoblotting:
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Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to

prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT),

total AKT, phosphorylated S6K (p-S6K), total S6K, and a loading control (e.g., GAPDH or

β-actin).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection and Analysis:

Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Quantify the band intensities and normalize the levels of phosphorylated proteins to the

total protein levels to determine the extent of pathway inhibition.
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Figure 3: General workflow for Western blot analysis of PI3K pathway inhibition.
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Conclusion
Vulolisib is a promising, potent, and selective PI3Kα inhibitor with significant anti-neoplastic

potential. Its well-defined chemical structure and mechanism of action, coupled with compelling

preclinical in vitro and in vivo data, provide a strong rationale for its further development as a

targeted cancer therapeutic. The experimental protocols outlined in this guide offer a

framework for researchers to further investigate the biological activities and therapeutic

applications of Vulolisib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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